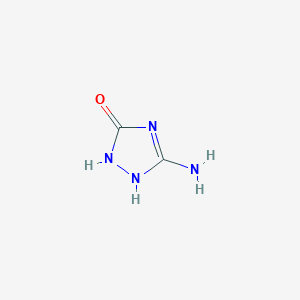

5-amino-1,2-dihydro-1,2,4-triazol-3-one

Description

Overview of the 1,2,4-Triazole (B32235) Ring System in Contemporary Chemical Research

The 1,2,4-triazole ring is a robust and stable aromatic system that has captured the attention of researchers for decades. japer.innih.gov Its unique structural features, including the capacity for hydrogen bonding and its polar nature, contribute to its widespread use. nih.govnih.gov In contemporary chemical research, 1,2,4-triazole derivatives are investigated for a vast array of applications, ranging from medicinal chemistry to materials science. japer.innih.gov

The versatility of the 1,2,4-triazole nucleus is evident in the numerous clinically available drugs that incorporate this scaffold. japer.innih.gov These include well-known antifungal agents, antivirals, and anticancer drugs. dergipark.org.trnih.gov Beyond pharmaceuticals, 1,2,4-triazoles are integral to the development of agrochemicals, corrosion inhibitors, and energetic materials. nih.govnih.gov The stability of the triazole ring and its ability to be readily functionalized make it an attractive building block in the synthesis of complex molecules. eurekaselect.com

Foundational Importance of 5-amino-1,2-dihydro-1,2,4-triazol-3-one as a Synthetic Precursor and Molecular Scaffold

Within the extensive family of 1,2,4-triazole derivatives, this compound, also known by its tautomeric form 5-amino-3-mercapto-1,2,4-triazole, serves as a critical starting material and molecular scaffold. google.com Its bifunctional nature, possessing both an amino group and a reactive carbonyl (or thione) group, allows for a multitude of chemical transformations. This makes it a valuable precursor for the synthesis of a wide range of more complex heterocyclic systems. google.com

The reactivity of its functional groups enables chemists to build upon its core structure, introducing various substituents and fusing other rings to create novel compounds with tailored properties. For instance, the amino group can be readily acylated, alkylated, or converted into a diazonium salt for further reactions. mdpi.com The carbonyl/thione group provides a handle for nucleophilic attack or for building fused ring systems. The compound's utility is underscored by its commercial availability and relatively low cost, which facilitates its use in both academic and industrial research settings. google.com

Below is a table summarizing key properties of this compound:

| Property | Value |

| Molecular Formula | C₂H₄N₄O |

| Molar Mass | 100.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Tautomeric Forms | Exists in equilibrium with 5-amino-1H-1,2,4-triazol-3-ol and other tautomers. |

Historical Development and Current Trends in Academic Research on this compound and Analogous Structures

The study of 1,2,4-triazoles dates back to the late 19th century, with the first synthesis of the parent ring system being a significant milestone. nih.gov Early research focused on understanding the fundamental reactivity and properties of this heterocyclic system. Over the 20th century, the discovery of the biological activities of various triazole derivatives spurred a massive wave of research in medicinal and agricultural chemistry. japer.innih.gov

The development of synthetic methodologies has been a continuous area of focus. Classical methods for constructing the 1,2,4-triazole ring include the Pellizzari and Einhorn–Brunner reactions. researchgate.net More recently, modern synthetic techniques such as microwave-assisted synthesis and multicomponent reactions have been employed to create libraries of triazole derivatives more efficiently. nih.govmdpi.commdpi.com

Current research trends continue to expand on the foundational knowledge of 1,2,4-triazoles. There is a significant focus on the development of novel synthetic routes that are more efficient and environmentally friendly ("green chemistry"). nih.gov Furthermore, the exploration of this compound and its analogs as scaffolds for new materials, including energetic compounds and functional polymers, is a growing area of interest. nih.govrsc.org The unique coordination properties of the triazole ring also make it a subject of study in the field of coordination chemistry and the development of metal-organic frameworks (MOFs). nih.gov

Structure

3D Structure

Properties

IUPAC Name |

5-amino-1,2-dihydro-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O/c3-1-4-2(7)6-5-1/h(H4,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOHBRLLZSIGHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=O)NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1(=NC(=O)NN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Its Derivatives

Direct Cyclization and Condensation Approaches for the 1,2,4-Triazole (B32235) Ring System

Direct condensation and cyclization reactions represent the most traditional and straightforward methods for constructing the 1,2,4-triazole ring. These methods typically involve the reaction of a guanidine (B92328) derivative with a carboxylic acid or its equivalent, followed by an intramolecular cyclization to form the stable aromatic ring.

A prevalent and robust method for synthesizing 5-substituted-3-amino-1,2,4-triazoles is the direct condensation of aminoguanidine (B1677879) bicarbonate with various carboxylic acids. researchgate.netmdpi.com This approach is attractive due to the availability of the starting materials. researchgate.net The reaction mechanism generally proceeds through the formation of a guanyl hydrazide intermediate, which is then cyclized, often under acidic conditions and heat, to yield the triazole ring. mdpi.com

The process often begins with the treatment of aminoguanidine bicarbonate with an acid, such as hydrochloric acid (HCl), to form the more reactive aminoguanidine salt. mdpi.com This salt is then reacted with a carboxylic acid. Microwave-assisted synthesis has emerged as an efficient technique for this transformation, significantly reducing reaction times and often improving yields. mdpi.com For instance, a general protocol involves irradiating a mixture of aminoguanidine hydrochloride and a carboxylic acid at high temperatures (e.g., 180 °C) in a sealed vessel. mdpi.com This method is suitable for both volatile aliphatic and solid aromatic carboxylic acids. mdpi.com

The reaction of aminoguanidine with dicarboxylic acids like malonic acid can lead to different products depending on the reaction conditions. It can produce 5-amino-1,2,4-triazol-3-ylacetic acid or bis(5-amino-1,2,4-triazol-3-yl)methane. researchgate.net Optimization studies have examined the influence of reactant ratios, concentration, temperature, and time on the yield of the intermediate guanylhydrazides to steer the reaction toward the desired product. researchgate.net

The versatility of this method is demonstrated by the range of substituents that can be introduced at the 5-position of the triazole ring, depending on the choice of the carboxylic acid precursor.

Table 1: Examples of 5-Substituted 3-Amino-1,2,4-triazoles via Microwave-Assisted Condensation

In line with the principles of green chemistry, significant efforts have been directed towards developing catalyst-free and environmentally benign synthetic methods. The synthesis of amino-triazoles in aqueous media without the need for a catalyst represents a sustainable alternative to traditional methods. nih.gov

One such approach involves the cycloaddition reactions between N,N-dimethylenaminones and tosyl azide (B81097), which efficiently produces 4-acyl-NH-1,2,3-triazoles. nih.gov This particular method is highlighted by its use of water as the sole medium, the absence of any catalyst or additive, and mild reaction conditions (e.g., stirring at 40 °C). nih.gov While this example yields 1,2,3-triazoles, the principles are applicable to the broader goal of green triazole synthesis.

Solvent-free synthesis by grinding is another eco-friendly technique. For example, 4-amino-5-substituted-1,2,4-triazole-3-thiones have been prepared by grinding substituted aromatic or aliphatic acids with symmetrical dithiocarbohydrazones, using phosphorus pentachloride as a catalyst. scientific.net This method avoids organic solvents and can lead to significantly improved yields. scientific.net The development of water-compatible catalytic systems, such as specific copper(I) complexes, also facilitates triazole synthesis under green conditions, allowing reactions to proceed efficiently in water, often enhanced by ultrasound. acs.org

Multi-Component Reaction (MCR) Strategies for Assembling 1,2,4-Triazole Scaffolds

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing the construction of complex molecules in a single step from three or more starting materials. This strategy offers high atom economy and efficiency.

The fusion of a 1,2,4-triazole ring with a pyrimidine (B1678525) ring results in nih.govacs.orgrsc.orgtriazolo[4,3-a]pyrimidines, a class of heterocyclic compounds accessible through MCRs. A common strategy involves the one-pot, three-component reaction of a 5-amino-1,2,4-triazole derivative, an aldehyde, and a β-ketoester like ethyl acetoacetate. mdpi.com

For instance, a series of new nih.govacs.orgrsc.orgtriazolo[4,3-a]pyrimidine derivatives has been prepared from 5-amino-1-phenyl-1H-1,2,4-triazoles, various aromatic aldehydes, and ethyl acetoacetate. mdpi.com These reactions can be catalyzed by an organocatalyst and are typically carried out by heating the components in a solvent such as ethanol (B145695). mdpi.com Similarly, another three-component reaction utilizes 3-amino-1,2,4-triazole, a suitable carboxaldehyde, and 3-indolyl-3-oxopropanenitrile in the presence of a base like triethylamine (B128534) to produce novel triazolopyrimidine derivatives. japsonline.com These methods are valued for their operational simplicity and the ability to generate a library of structurally diverse compounds with good yields. mdpi.comjapsonline.com

Table 2: Examples of Triazolopyrimidine Derivatives from Three-Component Reactions

Ring-Closing and Rearrangement Reactions in the Synthesis of 5-amino-1,2-dihydro-1,2,4-triazol-3-one Analogues

Ring-closing reactions are fundamental to the synthesis of nearly all heterocyclic systems. In the context of triazoles, these cyclizations can be triggered by various means, and rearrangement reactions can offer pathways to specific isomers.

While the primary focus is on 1,2,4-triazoles, the synthesis of their 1,2,3-triazole isomers is also of great interest. The 5-amino-1,2,3-triazole scaffold is a privileged structural motif. rsc.org A transition-metal-free strategy has been developed to construct these compounds from carbodiimides and diazo compounds. rsc.orgrsc.org This method proceeds through a cascade nucleophilic addition/cyclization process under mild conditions. rsc.orgrsc.org

Another approach involves a one-pot reaction of propargylamines with aryl azides. researchgate.net In this process, a base mediates the isomerization of the propargylamine (B41283) to an allenamine intermediate, which then undergoes cyclization with the azide to form the 5-amino-1,2,3-triazole product. researchgate.net Dipolar azide-nitrile cycloaddition is another key strategy, which can be followed by a Dimroth rearrangement to access a variety of 5-amino-1,2,3-triazole derivatives. researchgate.netresearchgate.net These methods showcase the diverse reactivity patterns that can be exploited to build the triazole ring system.

Dehydrosulfurization-Based Syntheses of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazole derivatives frequently employs methods involving the removal of sulfur from a precursor molecule. One efficient procedure for creating 5-substituted 3-amino-1,2,4-triazoles involves a one-pot reaction that utilizes thiourea, dimethyl sulfate, and various hydrazides. mdpi.com Another prominent dehydrosulfurization approach begins with the formation of unsymmetrically substituted thioureas. These intermediates undergo a one-pot S-alkylation, often with a reagent like 1,3-propane sultone, followed by condensation with a variety of hydrazides to yield the desired polysubstituted amino-1,2,4-triazoles. mdpi.com

Intramolecular Cyclization and Subsequent Ring Opening in Functionalized 5-Amino-Triazoles

The transformation of functionalized 5-amino-triazoles can proceed through intramolecular cyclization followed by a ring-opening event to yield novel heterocyclic systems. An efficient pathway to 2-substituted 1H-imidazole derivatives has been developed based on the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. researchgate.netmdpi.com This approach involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl) 1,2,3-triazoles. mdpi.com The reaction cascade continues with the opening of the triazole ring and the insertion of a carbene intermediate, which is formed in situ, into the O-H bond of various alcohols under acidic conditions. mdpi.com This method highlights the utility of the amino-triazole scaffold as a precursor to other important heterocyclic structures through a sequence of ring closure and subsequent cleavage. researchgate.netmdpi.com

Strategic Derivatization of the this compound Core

The 5-amino-1,2,4-triazol-3-one nucleus serves as a versatile platform for the development of a wide array of functionalized molecules. Strategic derivatization allows for the fine-tuning of the compound's properties for various research applications.

Directed Modification of Side Chains and Substituents

Targeted modifications of the side chains and substituents on the triazole ring are a primary strategy for creating diverse chemical libraries. A notable example is the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides. nih.gov In this method, N-guanidinosuccinimide is reacted with various amines under microwave irradiation, leading to a tandem nucleophilic ring opening and cyclocondensation to form the 1,2,4-triazole ring with a modified propanamide side chain. nih.gov The choice of amine dictates the final substituent, allowing for a high degree of variability. nih.gov

Another key strategy involves the introduction of amino acid fragments to the 1,2,4-triazole core. nih.gov Furthermore, the Buchwald-Hartwig cross-coupling reaction has been effectively used to create N-aryl and N,N-diaryl substituted 5-amino-1,2,3-triazoles, demonstrating a powerful method for adding complex aryl substituents to the amino group of the triazole. mdpi.com

Preparation of Novel Functionalized Derivatives for Specific Research Endeavors

The synthesis of novel triazole derivatives is often driven by the search for compounds with specific biological or material properties. Research has focused on creating derivatives for a range of applications, from agriculture to medicine.

For instance, a series of 1,2,4-triazole derivatives incorporating amino acid fragments were designed and synthesized based on the structure of the fungicide mefentrifluconazole. nih.gov Several of these compounds exhibited broad-spectrum fungicidal activities against various phytopathogenic fungi. nih.gov In the field of medicinal chemistry, novel 5-amino- mdpi.comnih.govnih.govtriazole derivatives have been synthesized and evaluated for their anticancer activity against liver and breast cancer cell lines. researchgate.net Other research has led to the discovery of 5-amino-1,2,3-triazole-4-carboxamides as a novel series of compounds active against Trypanosoma cruzi, the parasite responsible for Chagas' disease. nih.gov Additionally, a series of 1,2,4-triazole derivatives were synthesized and investigated for their potential as neuroprotective agents against ischemic brain injury, with one derivative showing promise in a rat model of middle cerebral artery occlusion. nih.gov

The following table summarizes selected examples of functionalized derivatives and their intended research applications.

Interactive Table: Functionalized 5-Amino-1,2,4-triazole Derivatives and Research Applications| Derivative Class | Key Starting Materials | Research Endeavor | Citation(s) |

|---|---|---|---|

| N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Succinic anhydride, Aminoguanidine hydrochloride, Various amines | Development of novel chemical entities | nih.gov |

| 1,2,4-Triazole derivatives with amino acid fragments | 4-Nitroacetophenone, Amino acids | Discovery of new fungicides | nih.gov |

| 5-Amino-1,2,3-triazole-4-carboxamides | Substituted oxadiazolyl acetonitrile (B52724), Azides | Treatment of Chagas' disease | nih.gov |

| Fused and substituted mdpi.comnih.govnih.govtriazoles | Various triazole precursors | Anticancer drug discovery | researchgate.net |

| Substituted 1,2,4-triazole derivatives | Various precursors | Neuroprotection against ischemic stroke | nih.gov |

Mechanistic Investigations of Synthesis Reactions Involving this compound Precursors

Understanding the reaction mechanisms underlying the synthesis of 5-amino-1,2,4-triazole derivatives is crucial for optimizing reaction conditions and predicting product outcomes.

Elucidation of Proposed Mechanistic Pathways

Mechanistic studies, combining experimental evidence with computational analysis, have shed light on the complex reaction pathways involved in triazole synthesis. For the formation of 2-(1H-1,2,4-triazol-3-yl)acetates from the reaction of 3-imino-3-alkoxy-2-methylpropanoates with formylhydrazide, a proposed mechanism suggests that the reaction regioselectivity depends on the structure of the intermediate carboxyimidates. nih.gov

In a different system, the reaction between 1,2,3-triazines and amidines was investigated through ¹⁵N-labeling, kinetic studies, and computational modeling. nih.gov These investigations revealed that the reaction proceeds through a stepwise addition/N₂ elimination/cyclization pathway, rather than a conventional Diels-Alder/retro-Diels-Alder sequence. nih.gov The rate-limiting step was identified as the initial nucleophilic attack of the amidine on a carbon atom of the azine ring. nih.gov

For the synthesis of 5-amino-1,2,3-triazole derivatives via dipolar azide-nitrile cycloaddition followed by a Dimroth rearrangement, a plausible mechanism has been proposed. researchgate.net Similarly, the synthesis of formyltriazoles from α-bromoacroleins and azides is thought to proceed via a cycloaddition process facilitated by the electron-withdrawing bromine substituent, followed by the elimination of HBr to form the aromatic triazole ring. beilstein-journals.org The synthesis of 5-amino-3-aminomethyl-1,2,4-triazole dihydrochloride (B599025) from aminoguanidine bicarbonate and phthalimidoglycine proceeds through a defined sequence of condensation, cyclization, and subsequent hydrolysis. google.com

The following table provides an overview of selected synthetic methods for 1,2,4-triazole derivatives.

Interactive Table: Selected Synthetic Methodologies for 1,2,4-Triazole Derivatives| Method | Starting Materials | Reagents/Conditions | Product Type | Yield | Citation(s) |

|---|---|---|---|---|---|

| Microwave-Assisted Synthesis | N-guanidinosuccinimide, Morpholine (B109124) | Acetonitrile, 170°C, 25 min | N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Good | nih.gov |

| Microwave-Assisted Condensation | Aminoguanidine hydrocarbonate, Propionic acid | HCl, 180°C, 3 h (solvent-free) | 3-Amino-5-ethyl-1,2,4-triazole | 87% | mdpi.com |

| Microwave-Assisted Condensation | Aminoguanidine hydrocarbonate, Benzoic acid | HCl, i-PrOH, 180°C, 3 h | 3-Amino-5-phenyl-1,2,4-triazole | 95% | mdpi.com |

| Cyclization of Aroylaminoguanidines | Benzoylaminoguanidine | Water, Reflux | 5-Amino-3-phenyl-1,2,4-triazole | Low (with ethoxide) | researchgate.net |

Application of Control Experiments in Reaction Mechanism Determination

Control experiments are fundamental in elucidating the mechanistic pathways of chemical reactions, and the synthesis of 5-amino-1,2,4-triazol-3-one derivatives is no exception. By systematically altering reaction variables and observing the outcomes, researchers can infer the roles of various species and the sequence of bond-forming and breaking events.

A key example is the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid from aminoguanidine and malonic acid in an acidic aqueous solution. researchgate.net In this process, a significant byproduct, bis(5-amino-1,2,4-triazol-3-yl)methane, can also be formed. researchgate.net The investigation into how the molar ratios of reactants and the acidity of the medium affect the yields of the desired product versus the byproduct serves as a crucial set of control experiments. researchgate.net For instance, by varying the ratio of aminoguanidine to malonic acid, researchers can determine the stoichiometry that favors the formation of the mono-triazole product over the bis-triazole byproduct. researchgate.net

These experiments demonstrate that the reaction proceeds through intermediates like malonic acid guanylhydrazide (GH) and dimalonic acid guanylhydrazide (DGH), which then cyclize. researchgate.net Monitoring the concentration of these intermediates over time under different conditions provides insight into the reaction kinetics and the pathways leading to each final product. researchgate.net Similarly, in the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the observation that the reaction fails with less nucleophilic aromatic amines under conditions successful for aliphatic amines led to proposing an alternative pathway. nih.govrsc.org This comparative approach, a form of control experiment, was essential for developing a successful protocol for a wider range of derivatives. nih.govrsc.org Such controlled studies are vital for rationalizing reaction outcomes and designing more efficient and selective synthetic routes. rsc.org

Optimization Parameters in the Synthesis of this compound and Related Structures

The efficient synthesis of this compound and its analogues is highly dependent on the careful optimization of several key parameters. These include the molar ratios of reactants, temperature, reaction duration, and the choice of solvent.

Influence of Reactant Molar Ratios and Concentrations on Reaction Yields

The stoichiometry of the reactants is a critical factor that directly influences the yield and purity of the final product. In the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid, the molar ratio of aminoguanidine, malonic acid, and hydrochloric acid was systematically varied to find the optimal conditions for the formation of the guanylhydrazide intermediate. researchgate.net It was found that a molar ratio of malonic acid to aminoguanidine hydrochloride of 1:1, with an HCl concentration of 1.15 moles per mole of aminoguanidine, provided favorable results. researchgate.net

In the microwave-assisted synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, altering the molar ratio of the N-guanidinosuccinimide intermediate to the amine nucleophile had a significant impact on the reaction yield. For example, in the synthesis of the morpholino-substituted derivative, increasing the morpholine from 1.5 equivalents to 2.0 and then 3.0 equivalents relative to the N-guanidinosuccinimide was explored to optimize the yield. nih.gov Similarly, for the synthesis of 5-substituted 3-amino-1,2,4-triazoles from carboxylic acids and aminoguanidine bicarbonate, using 1.2 millimoles of the carboxylic acid for every 1.0 millimole of aminoguanidine was found to be effective. mdpi.com

| Product | Reactant A | Reactant B | Molar Ratio (A:B) | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | N-guanidinosuccinimide | Morpholine | 1:1.5 | 63 | nih.gov |

| N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | N-guanidinosuccinimide | Morpholine | 1:2 | 68 | nih.gov |

| 3-Amino-5-butyl-1,2,4-triazole | Aminoguanidine Bicarbonate | Valeric Acid | 1:1.2 | 85 | mdpi.com |

| 5-Amino-3-aminomethyl-1,2,4-triazole dihydrochloride | Aminoguanidine bicarbonate | Phthalimidoglycine | 1:1 | Not specified, but method described as improved | google.com |

Systemic Control of Temperature and Reaction Time in Synthesis

Temperature and reaction time are intrinsically linked parameters that must be precisely controlled to maximize product yield and minimize the formation of impurities. In the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid derivatives via conventional heating, the optimal temperature range for the formation of the guanylhydrazide intermediate was found to be 60–70°C with a reaction time of 50–70 minutes. researchgate.net

Microwave-assisted syntheses often allow for higher temperatures and significantly reduced reaction times. For the synthesis of N-morpholino-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, an initial attempt at 180°C yielded only 27% of the product. nih.gov However, decreasing the temperature to 170°C improved the yield, demonstrating a clear temperature dependence. nih.gov In another study on the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles, a high temperature of 180°C for 3 hours was employed to achieve high yields. mdpi.com The use of sealed reaction vessels in microwave synthesis allows for temperatures to be reached that are well above the boiling point of the reactants at atmospheric pressure, which drives the reactions to completion more efficiently. mdpi.com

| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 5-amino-1,2,4-triazol-3-ylacetic acid intermediate (GH) | Conventional | 70 | ~60 min | ~95 | researchgate.net |

| N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Microwave | 180 | 25 min | 27 | nih.gov |

| N-morpholino-3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide | Microwave | 170 | 25 min | 68 | nih.gov |

| 3-Amino-5-butyl-1,2,4-triazole | Microwave | 180 | 3 h | 85 | mdpi.com |

Solvatochromic Effects and Media Selection in Synthetic Protocols

The choice of solvent or reaction medium is critical, as it can influence reactant solubility, reaction rates, and even the course of the reaction. The synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was optimized by screening different solvents. nih.gov The reaction of N-guanidinosuccinimide with morpholine was initially performed in ethanol, but switching to acetonitrile resulted in an improved yield (from 51% to 63%). nih.gov This suggests that the polarity and coordinating ability of the solvent play a significant role in the reaction pathway. nih.gov For some derivatives, recrystallization from different solvents like water, methanol, or acetonitrile was necessary for purification. nih.gov

In other protocols, solvent-free conditions have been successfully employed, particularly in microwave-assisted synthesis, which aligns with the principles of green chemistry. mdpi.com The direct condensation of carboxylic acids with aminoguanidine bicarbonate was largely performed without a solvent. mdpi.com However, when a solid reactant like benzoic acid was used, a solvent (isopropanol) was necessary to facilitate the reaction. mdpi.com The synthesis of certain 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones also proceeds through intermediates prepared in specific media. nih.gov

| Reaction | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| N-guanidinosuccinimide + Morpholine | Ethanol | 170 | 51 | nih.gov |

| N-guanidinosuccinimide + Morpholine | Acetonitrile | 170 | 63 | nih.gov |

| Aminoguanidine Bicarbonate + Valeric Acid | Solvent-Free | 180 | 85 | mdpi.com |

| Aminoguanidine Bicarbonate + Benzoic Acid | i-PrOH | 180 | 85 | mdpi.com |

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

Microwave irradiation has emerged as a powerful tool in the synthesis of this compound and its derivatives, offering significant advantages over conventional heating methods. scielo.org.za The primary benefits include dramatically reduced reaction times, often from hours to minutes, and improved reaction yields. scielo.org.zanih.gov

The synthesis of various 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was efficiently achieved using a microwave synthesizer. nih.govsciforum.net For example, the reaction of N-arylsuccinimides with aminoguanidine hydrochloride was conducted at 170°C for 50 minutes, followed by a base addition and further heating at 180°C for 15 minutes to afford the desired triazoles. nih.gov This rapid, one-pot approach highlights the efficiency of microwave heating. nih.gov

A comparison between conventional heating and microwave irradiation for the synthesis of 1,2,4-triazol-3-one derivatives clearly demonstrated the superiority of the microwave-assisted method. scielo.org.za Reactions that required several hours under reflux conditions could be completed in minutes with comparable or better yields using microwave irradiation. scielo.org.za This efficiency is attributed to the direct and rapid heating of the reaction mixture, leading to faster reaction rates. scielo.org.za The development of these microwave-assisted protocols facilitates the rapid generation of libraries of triazole compounds for further study. mdpi.comsciforum.net

| Product Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| 1,2,4-triazol-3-one derivatives | Several hours | 5-15 minutes | Yields were often higher with microwave | scielo.org.za |

| 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides | Not specified, but described as less efficient | ~65 minutes total | Enables an efficient one-pot tandem reaction | nih.gov |

| 1,3,5-trisubstituted-1,2,4-triazoles | > 4 hours | 1 minute | Yield of 85% | nih.gov |

| 5-aminopyrazolo-quinolones | Not specified | 15-20 hours (reflux) | Method described as facile | researchgate.net |

Advanced Spectroscopic and Analytical Characterization of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One and Its Derivatives

Vibrational Spectroscopic Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Infrared (IR) spectroscopy is highly effective for characterizing 1,2,4-triazole (B32235) compounds. ijsr.net The IR spectrum of 5-amino-1,2-dihydro-1,2,4-triazol-3-one and its derivatives displays characteristic absorption bands that correspond to its specific functional groups. The presence of both an amino group (-NH₂) and a lactam (cyclic amide) structure within the triazole ring results in a complex but interpretable spectral pattern.

Key diagnostic absorption bands include:

N-H Stretching: The amino group (-NH₂) typically shows two distinct bands: an asymmetric stretching vibration (νₐₛ) and a symmetric stretching vibration (νₛ). For derivatives like 3-methyl-1H-1,2,4λ4-triazole-5-amine, these appear around 3361 cm⁻¹ and 3274 cm⁻¹, respectively. ufv.br The N-H bond within the triazole ring (lactam N-H) also produces a stretching band, which can sometimes be broad due to hydrogen bonding. ufv.br

C=O Stretching: The carbonyl group (C=O) of the lactam ring is a strong absorber and typically appears in the region of 1680-1720 cm⁻¹. In one amide derivative, a C=O band was observed at 1703 cm⁻¹. researchgate.net

N-H Bending: The bending vibration (δ) of the amino group provides another characteristic signal.

C=N and N=N Stretching: The stretching vibrations of the carbon-nitrogen (C=N) and nitrogen-nitrogen (N=N) double bonds within the triazole ring are fundamental for identifying the heterocyclic structure. These absorptions are typically found in the 1400-1680 cm⁻¹ range. ijsr.netufv.br For instance, bands at 1682 and 1668 cm⁻¹ have been assigned to C=N stretching in a related derivative. ufv.br

The precise positions of these bands can be influenced by substitution on the triazole ring, solvent effects, and intermolecular hydrogen bonding.

Table 1: Characteristic IR Absorption Bands for 5-amino-1,2,4-triazol-3-one and Related Structures

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference(s) |

| Amino (-NH₂) | Asymmetric Stretch | ~3361 | ufv.br |

| Amino (-NH₂) | Symmetric Stretch | ~3274 | ufv.br |

| Ring Amide (-NH-) | Stretch | Broad, ~3285 | researchgate.net |

| Carbonyl (C=O) | Stretch | 1680 - 1720 | researchgate.net |

| Ring Bonds (C=N / N=N) | Stretch | 1411 - 1682 | ijsr.netufv.br |

Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton frameworks of a molecule and understanding the electronic environment of each atom.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In this compound and its derivatives, the most characteristic signals are those from the protons attached to nitrogen atoms (NH and NH₂). ufv.br

The chemical shifts of these protons are highly dependent on factors such as the solvent, temperature, concentration, and the extent of hydrogen bonding. ufv.br

-NH₂ Protons: The two protons of the primary amine group typically appear as a broad singlet. For 3-methyl-1H-1,2,4-triazole-5-amine, this signal has been reported in the range of δ 5.8-6.3 ppm in DMSO-d₆. ufv.br In another derivative, the NH₂ signal was found at δ 8.13 ppm. ufv.br

-NH- Proton: The proton on the nitrogen atom within the triazole ring (lactam NH) is also observed, often as a broad singlet at a more downfield chemical shift due to the influence of the adjacent carbonyl group and ring structure. Signals for this type of proton have been reported at δ 10.31 ppm and in the range of δ 8.0-8.7 ppm for related compounds. ufv.br

Substitution on the triazole ring can introduce additional signals and influence the shifts of the existing protons. For example, alkyl or aryl substituents will show characteristic resonances in their respective regions of the spectrum. nih.gov

Table 2: Typical ¹H NMR Chemical Shifts (δ, ppm) for Amino-1,2,4-Triazole Structures in DMSO-d₆

| Proton Environment | Typical Chemical Shift (ppm) | Multiplicity | Reference(s) |

| Amino (-NH₂) | 5.8 - 8.2 | Broad Singlet | ufv.br |

| Ring Amide (-NH-) | 8.0 - 10.4 | Broad Singlet | ufv.br |

| Aromatic Protons (on substituent) | 7.3 - 7.9 | Multiplet | ufv.brnih.gov |

Carbon (¹³C) NMR spectroscopy details the carbon skeleton of a molecule. Since peak integration is generally not reliable in ¹³C NMR, the focus is on the chemical shifts, which indicate the electronic environment of each carbon atom. libretexts.org The spectrum of this compound would be expected to show two distinct signals for the two carbons of the triazole ring.

C3 (Carbonyl Carbon): The carbon atom double-bonded to oxygen (C=O) in the lactam ring is significantly deshielded and appears far downfield. Carbons in acids and esters are typically found in the 170-185 ppm range. libretexts.org In a derivative of 5-amino-1H-1,2,4-triazole-3-carbohydrazide, the corresponding carbonyl carbon was observed at δ 159.8 ppm. rsc.org

C5 (Amino-substituted Carbon): The carbon atom bonded to the amino group appears at a different chemical shift, also in the downfield region characteristic of heterocyclic aromatic carbons. oregonstate.edu In derivatives, this carbon (C-NH₂) has been reported at chemical shifts such as δ 171.5 ppm and δ 166.3 ppm. ufv.brncl.res.in

The wide chemical shift range of ¹³C NMR (up to 200 ppm) ensures that signals for each unique carbon atom are typically well-resolved, making it a powerful tool for structural confirmation. libretexts.org

Table 3: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the 1,2,4-Triazole Ring in DMSO-d₆

| Carbon Atom | Typical Chemical Shift (ppm) | Reference(s) |

| C3 (C=O) | 159 - 170 | rsc.orgncl.res.in |

| C5 (C-NH₂) | 166 - 172 | ufv.brncl.res.in |

Nitrogen (¹⁴N and ¹⁵N) NMR spectroscopy provides direct information about the chemical environment of the nitrogen atoms within the triazole ring. ipb.pt Due to the quadrupolar nature of ¹⁴N, which often leads to broad signals, ¹⁵N NMR is generally more informative, despite the low natural abundance of the ¹⁵N isotope. researchgate.net

This technique is particularly valuable for distinguishing between different tautomeric forms of triazoles and identifying the electronic character of each nitrogen atom. ncl.res.inipb.pt The nitrogen atoms in the ring can be described as either "pyridine-like" (doubly bonded) or "pyrrole-like" (singly bonded and potentially protonated). ipb.pt

In solid-state ¹⁵N CP-MAS NMR studies of a 1,2,4-triazole derivative, three distinct nitrogen signals were observed at -120, -177, and -203 ppm, confirming the presence of a single tautomer in the solid state. ncl.res.in In solution (DMSO-d₆), similar shifts were observed at -104.7, -176.6, and -204 ppm. ncl.res.in The differences in chemical shifts allow for the assignment of each nitrogen atom within the heterocyclic ring, providing crucial data for structural and tautomeric analysis that is often unattainable by other methods. rsc.orgacs.org

Mass Spectrometry for Molecular Ion and Fragmentation Pathway Identification

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the analysis would begin with the identification of the protonated molecular ion [M+H]⁺ in the mass spectrum. nuph.edu.ua

Following ionization, the molecular ion undergoes fragmentation, breaking apart in a predictable manner. The resulting fragmentation pattern serves as a molecular fingerprint that helps to confirm the structure. The fragmentation pathways for 1,2,4-triazole derivatives have been studied, and common fragmentation reactions involve the cleavage of the triazole ring and the loss of small, stable neutral molecules. nuph.edu.uaresearchgate.netresearchgate.net

Potential fragmentation pathways for the 5-amino-1,2,4-triazol-3-one ring could include:

Loss of carbon monoxide (CO) from the lactam moiety.

Elimination of molecular nitrogen (N₂).

Cleavage of the ring to lose fragments such as hydrocyanic acid (HCN) or cyanamide (B42294) (H₂NCN).

By analyzing the masses of the resulting fragment ions, it is possible to reconstruct the fragmentation pathway and verify the connectivity of the original molecule. nih.gov This technique is essential for confirming the molecular weight and validating the proposed structure of new derivatives. nih.govresearchgate.net

Elemental Compositional Analysis (C, H, N, S)

Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), which are then compared against the calculated theoretical values based on the proposed molecular formula. The close correlation between experimental and calculated values serves as a primary confirmation of a compound's purity and elemental integrity.

In the study of 1,2,4-triazole derivatives, elemental analysis is routinely employed to confirm the successful synthesis of target molecules. For instance, the synthesis of various Schiff bases derived from 4-amino-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thiones has been confirmed through this method. The experimentally found percentages of C, H, N, and S for these derivatives were in strong agreement with the calculated values, validating their structures.

Similarly, the elemental analysis of novel Schiff bases derived from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione has been reported, where the observed elemental compositions matched the theoretical values, thereby substantiating the formation of the intended products.

Below is a table summarizing the calculated and found elemental analysis data for representative 1,2,4-triazole derivatives, illustrating the utility of this technique.

| Compound | Formula | Element | Calculated (%) | Found (%) | Reference |

| 4-amino-5-undecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₃H₂₆N₄S | C | 57.74 | 57.80 | orientjchem.org |

| H | 9.69 | 9.65 | orientjchem.org | ||

| N | 20.72 | 20.75 | orientjchem.org | ||

| S | 11.85 | 11.80 | orientjchem.org | ||

| 4-amino-5-pentadecyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | C₁₇H₃₄N₄S | C | 62.53 | 62.49 | orientjchem.org |

| H | 10.50 | 10.41 | orientjchem.org | ||

| N | 17.16 | 17.18 | orientjchem.org | ||

| S | 9.82 | 9.92 | orientjchem.org | ||

| 3-Amino-5-ethyl-1,2,4-triazole | C₄H₈N₄ | C | 42.84 | 42.72 | mdpi.com |

| H | 7.14 | 7.18 | mdpi.com | ||

| N | 49.96 | 49.84 | mdpi.com | ||

| 3-Amino-5-phenyl-1,2,4-triazole | C₈H₈N₄ | C | 59.99 | 59.27 | mdpi.com |

| H | 5.03 | 4.85 | mdpi.com | ||

| N | 34.98 | 34.26 | mdpi.com |

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing compounds containing chromophores, which are functional groups that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic properties of a compound and are influenced by its electronic structure.

For this compound and its derivatives, the triazole ring and associated functional groups constitute the primary chromophores. The UV-Vis spectra of these compounds typically exhibit absorption bands corresponding to π → π* and n → π* electronic transitions.

Studies on the closely related compound, 3-amino-1,2,4-triazole, have provided insights into the UV absorption properties of this heterocyclic system. The UV-Vis spectrum of 3-amino-1,2,4-triazole, as well as its diazonium salt, has been documented, showcasing the characteristic absorption bands. researchgate.net Research on 3,5-diamino-1,2,4-triazole has indicated that the electronic transitions are primarily of the π → π* type, which is typical for aromatic and heteroaromatic systems.

The specific λmax values for 5-amino-1,2,4-triazol-3-one derivatives can vary depending on the substituents attached to the triazole ring and the solvent used for analysis. Electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum, respectively.

The table below presents available UV-Vis absorption data for related 1,2,4-triazole derivatives, highlighting the electronic transitions observed.

| Compound | Solvent | λmax (nm) | Transition Type | Reference |

| 5-aminoisophthalate-based kojic acid-appended bis-1,2,3-triazole | DMSO/H₂O (4:1) | 296 | Not specified | nih.gov |

| 3-amino-1,2,4-triazole | Not specified | - | Not specified | researchgate.net |

| 3-diazonium-1,2,4-triazole | Not specified | - | Not specified | researchgate.net |

It is important to note that the specific absorption characteristics of this compound would require direct experimental measurement for precise determination. However, the data from its derivatives provide a strong foundational understanding of the expected UV-Vis spectral behavior.

Tautomerism and Isomerism Research in 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One Systems

Annular Prototropic Tautomerism of the 1,2,4-Triazole (B32235) Nucleus

Experimental Probing of Tautomeric Preferences by NMR and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are powerful experimental techniques for elucidating the tautomeric forms of 1,2,4-triazole derivatives in both solution and solid states.

NMR Spectroscopy: In solution, NMR spectroscopy provides valuable insights into the dynamic equilibrium between different tautomers. unt.edu For instance, in a study of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, NMR spectroscopy was employed to explore the tautomeric preferences in solution. nih.gov The chemical shifts of the protons and carbons in the triazole ring can be indicative of the predominant tautomeric form. However, in some cases, the NMR data can be inconclusive in definitively distinguishing between tautomers, necessitating complementary techniques. nih.gov

X-ray Crystallography: X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including the precise location of protons. nih.gov For a representative 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide, X-ray analysis revealed that the hydrogen atom is located on the N1 atom of the triazole ring, confirming the presence of the 5-amino-1H-tautomer in the crystal lattice. nih.gov In another instance, X-ray structure determination was crucial in identifying an unexpected imino-dihydro-triazine tautomer. nih.gov The integrated application of solid-state NMR and X-ray crystallography, often termed NMR-assisted crystallography, is a particularly powerful approach for characterizing the details of enzyme active sites, including tautomeric equilibria. nih.gov

Assessment of Factors Influencing Tautomeric Equilibrium: Substituent Effects, Temperature, Solvent Polarity, and Concentration

The position of the tautomeric equilibrium in 1,2,4-triazole systems is a delicate balance influenced by several factors:

Substituent Effects: The nature and position of substituents on the triazole ring or on attached aryl groups can significantly impact tautomeric preference. scribd.comacs.orgnih.gov Electron-withdrawing groups and electron-donating groups can alter the electron density distribution in the ring, thereby stabilizing or destabilizing certain tautomeric forms. nih.govmdpi.com For example, in a series of 1-benzamidoisoquinoline derivatives, the relative amount of the amide tautomer varied from 74% with a strong electron-donating group to 38% with a strong electron-accepting group. mdpi.comsemanticscholar.org In 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, it was observed that stronger electron-withdrawing substituents shifted the equilibrium towards the 5-amino-1H-tautomer. nih.gov

Temperature: Temperature can affect the tautomeric equilibrium, as observed in studies of some 1,3,4-thiadiazole (B1197879) derivatives where the keto-enol equilibrium was found to be temperature-dependent. researchgate.net

Solvent Polarity: The polarity of the solvent plays a crucial role in stabilizing different tautomers. nih.gov Polar solvents can form intermolecular hydrogen bonds with the solute, influencing the equilibrium. mdpi.commdpi.com In some cases, the absorption spectra recorded in nonpolar solvents show bands characteristic of one tautomer, while in polar solvents, the other form predominates. researchgate.net Computational studies have also highlighted the importance of considering the solvent effect, with the inclusion of explicit solvent molecules being necessary to accurately reproduce experimental observations in some systems. mdpi.com

Concentration: While less commonly the primary focus, concentration can also influence tautomeric equilibria, particularly if intermolecular interactions or aggregation phenomena are involved.

Identification and Characterization of Specific Tautomeric Forms (e.g., 1H-forms, 4H-forms) in Solution and Solid States

For the parent 1,2,4-triazole, two primary tautomeric forms exist: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. ijsr.net Numerous studies have indicated that the 1H-tautomer is generally more stable than the 4H-tautomer. ijsr.net In substituted 1,2,4-triazoles, such as 3-amino-1,2,4-triazole, several tautomeric forms are possible, including the 3-amino-1H-1,2,4-triazole, 3-amino-2H-1,2,4-triazole, and 3-amino-4H-1,2,4-triazole. ijsr.net Theoretical and experimental studies have shown that for amino-1,2,4-triazoles, the 1H-forms are generally favored over the 4H-form in both the solid state and in solution. researchgate.net In the case of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, the 5-amino-1H-1,2,4-triazole was identified as the predominant tautomer. nih.gov

Theoretical and Computational Approaches to Tautomeric Behavior

Theoretical and computational methods, particularly quantum chemical calculations, are indispensable tools for understanding the tautomeric behavior of 1,2,4-triazole systems. researchgate.netnih.govresearchgate.net These methods allow for the calculation of the relative stabilities of different tautomers and can help in the interpretation of experimental data.

Quantum Chemical Calculations for Electronic Preference of Tautomeric Species

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to investigate the electronic preferences of tautomeric species. nih.govresearchgate.net By calculating the relative energies of the possible tautomers, researchers can predict the most stable form. nih.gov These calculations can also be used to simulate spectroscopic data, such as UV/vis spectra, which can then be compared with experimental results to assign the structures of the observed species. acs.orgnih.gov For example, in a study of 1,2,4-triazole derivatives, a combined experimental and theoretical approach, including the calculation of relative tautomer stability and simulation of UV/vis spectra, was used to understand the influence of substituents on tautomeric behavior. scribd.comacs.orgnih.gov Computational analyses have also been employed to study the keto-enol tautomerism in related triazole compounds, indicating that the keto form is more stable in all cases investigated. nih.gov

Advanced Computational and Theoretical Chemistry Studies of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One

Density Functional Theory (DFT) Based Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecular systems. For 5-amino-1,2-dihydro-1,2,4-triazol-3-one and its derivatives, DFT calculations have been instrumental in elucidating various aspects of its chemical behavior.

Geometry Optimization and Prediction of Molecular Structure

DFT methods are widely employed to determine the most stable three-dimensional arrangement of atoms in a molecule. rsc.orgnih.gov The process of geometry optimization involves finding the minimum energy conformation on the potential energy surface. For triazole derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G** have been successfully used to predict molecular geometries. rsc.orgnih.govnih.gov These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.

For instance, studies on the related molecule 3,5-diamino-1,2,4-triazole (guanazole) have shown that geometry optimization using the B3LYP/6-31G* level of theory yields structural parameters that are in good agreement with experimental X-ray diffraction data. nih.gov Similar accuracy is expected for this compound, allowing for a reliable prediction of its molecular structure in the absence of experimental single-crystal X-ray data. The planarity of the triazole ring and the orientation of the amino and keto groups are key features determined through these calculations.

Table 1: Predicted Geometrical Parameters for a Triazole Derivative (3,5-diamino-1,2,4-triazole) using DFT Note: This data is for a related compound and serves as an example of the output from geometry optimization studies.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G*) | Experimental Value (X-ray) |

| Bond Length | N1-N2 | 1.38 Å | 1.39 Å |

| C3-N4 | 1.35 Å | 1.36 Å | |

| C5-N1 | 1.36 Å | 1.37 Å | |

| Bond Angle | N1-C5-N4 | 108.5° | 108.2° |

| N2-N1-C5 | 105.2° | 104.9° | |

| Dihedral Angle | H-N(amino)-C3-N4 | 180.0° | - |

Simulation of Vibrational Frequencies and Correlation with Spectroscopic Data

DFT calculations are also utilized to simulate the vibrational spectra (Infrared and Raman) of molecules. nih.govnih.gov By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.govresearchgate.net This comparison aids in the assignment of vibrational modes to specific molecular motions, such as stretching, bending, and torsional vibrations.

For the related molecule 3-amino-1,2,4-triazole, studies have shown a good correlation between the vibrational frequencies calculated using the B3LYP/6-311++G(d,p) method and the experimental FT-IR spectrum. researchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations of the theoretical model. nih.gov This correlative approach provides a detailed understanding of the molecule's vibrational properties.

Table 2: Selected Vibrational Frequencies for 3-amino-1,2,4-triazole Note: This data is for a closely related compound to illustrate the correlation between calculated and experimental spectroscopic data.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (FT-IR, cm⁻¹) |

| N-H stretch (amino) | 3520 | 3435 |

| C-H stretch | 3150 | 3120 |

| C=N stretch | 1645 | 1648 |

| N-H bend (amino) | 1600 | 1610 |

| Ring stretch | 1460 | 1466 |

| C-N stretch | 1247 | 1266 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Structure and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For triazole derivatives, DFT calculations are used to determine the energies and spatial distributions of the HOMO and LUMO. This analysis helps in predicting the sites of electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the amino group and the triazole ring, while the LUMO is likely distributed over the carbonyl group and the triazole ring.

Mapping of Molecular Electrostatic Potential (MEP)

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. rsc.orgnih.gov The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions represent positive potential (electron-poor areas, prone to nucleophilic attack).

For triazole derivatives, MEP analysis reveals that the nitrogen atoms of the ring and the oxygen atom of the carbonyl group are the most electron-rich regions, making them likely sites for interaction with electrophiles or for hydrogen bonding. nih.govresearchgate.net The hydrogen atoms of the amino group and the N-H bonds in the ring are typically the most electron-poor regions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Stability and Charge Delocalization

NBO analysis of triazole systems has shown significant charge delocalization from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of adjacent bonds. nih.gov This delocalization stabilizes the molecule. For this compound, NBO analysis can quantify the stability arising from interactions such as the delocalization of the lone pair of the amino nitrogen into the π* orbitals of the triazole ring and the carbonyl group.

Computational Modeling of Reaction Mechanisms

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions, including those involving this compound. rsc.org By modeling the reaction pathways, it is possible to identify transition states, calculate activation energies, and determine the most favorable reaction routes.

For instance, computational studies on the alkylation of C-amino-1,2,4-triazoles have used DFT to predict the reactivity of different nitrogen atoms within the triazole ring and the amino group. researchgate.net These studies can determine whether a reaction will proceed via an SN2 mechanism and predict the regioselectivity of the reaction. Similarly, the mechanisms of cycloaddition reactions to form triazole rings have been investigated using computational methods. mdpi.com For this compound, computational modeling could be used to explore its synthesis, tautomerization, and reactions with various electrophiles and nucleophiles, providing valuable insights for synthetic chemists.

Calculation of Activation Energies and Characterization of Reaction Intermediates in Degradation Processes

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the degradation pathways of this compound, also known as ATO. One such study performed a detailed investigation into its decomposition in water initiated by reactive oxygen species like singlet oxygen (¹O₂) and the hydroperoxyl radical (HOO•), which are relevant in environmental degradation scenarios. acs.org

The calculations were conducted at the PCM(Pauling)/M06-2X/6-311++G(d,p) level of theory. It was found that degradation induced by superoxide (B77818) was unlikely due to high activation energy barriers. acs.org Conversely, the hydroperoxyl radical could initiate decomposition through attachment to the ATO molecule. acs.org

The research highlighted that singlet oxygen exhibits higher reactivity towards ATO compared to the hydroperoxyl radical. The degradation process is a multi-step mechanism that begins with the attachment of singlet oxygen to the carbon atom of the C=N double bond in the triazole ring. acs.org This initial step forms an intermediate that subsequently undergoes a series of transformations including recyclization, ring-opening, and the sequential elimination of small molecules like nitrogen gas (N₂), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). acs.org Isocyanic acid is formed as a transient intermediate, which then hydrolyzes to ammonia and carbon dioxide. The calculated activation energies for these processes were found to be low, and the reactions were highly exergonic, supporting the viability of these degradation pathways in the environment. acs.org

In Silico Screening and Molecular Docking Studies (focusing on chemical interactions)

In silico screening and molecular docking are powerful computational techniques used to predict the binding affinity and interaction patterns between a ligand, such as a 1,2,4-triazole (B32235) derivative, and a biological target, typically a protein or enzyme. These methods are fundamental in drug discovery and materials science. For the class of 1,2,4-triazoles, numerous studies have explored their potential as inhibitors for various enzymes and proteins.

For instance, molecular docking studies on 1,2,4-triazole derivatives have been performed to evaluate their potential as antioxidant agents by targeting enzymes involved in oxidative stress. pensoft.net In one such study, derivatives of 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one were docked into the active site of tyrosinase (PDB ID: 2Y9X), revealing key interactions with amino acid residues such as His244, His263, Phe264, and Val283. pensoft.netpensoft.net Similarly, triazole-based compounds have been screened for their inhibitory potential against the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication. nih.gov These studies identify crucial amino acid residues like Thr25, His41, and Cys44 involved in the binding, which is often stabilized by hydrogen bonds and other non-covalent interactions. nih.gov

The primary goal of docking is to determine the most stable conformation of the ligand within the receptor's binding site, which is quantified by a binding energy score (ΔG), typically in kcal/mol. pensoft.net A lower binding energy indicates a more favorable and stable interaction. These interactions commonly involve hydrogen bonds with polar amino acid residues and π-π stacking with aromatic residues. pensoft.net

Table 1: Examples of Molecular Docking Studies on 1,2,4-Triazole Derivatives

| Triazole Derivative Class | Target Protein (PDB ID) | Key Interacting Residues | Binding Energy Range (kcal/mol) | Potential Application | Reference |

|---|---|---|---|---|---|

| 4-(substituebenzyl)-2-heptyl-5-methyl-2,4,-dihydro-3H-1,2,4-triazole-3-one | Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | Not Specified | Antioxidant | pensoft.netpensoft.net |

| Various 1,2,4-triazoles | SARS-CoV-2 Main Protease (Mpro) (6LU7) | Thr25, Thr26, His41, Cys44, Met49, Asn142 | High Affinity (specific values vary) | Antiviral (COVID-19) | nih.govnih.gov |

| New benzimidazole-1,2,4-triazole hybrids | EGFRT790M | Met793, Asp855 | Not Specified | Anticancer | nih.gov |

| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | S. aureus gyrase (1JIJ), E. coli DNA gyrase (1AJ0) | Not Specified | High Binding Energy | Antimicrobial | ijper.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations are computational methods that provide a dynamic view of the behavior of molecules and their interactions over time. While molecular docking provides a static snapshot of the most likely binding pose, MD simulations model the movements of atoms and molecules, offering insights into the stability and conformational changes of a ligand-receptor complex in a simulated physiological environment.

For 1,2,4-triazole derivatives, MD simulations are often employed as a follow-up to molecular docking to validate the predicted binding modes and assess the stability of the interactions. pensoft.netnih.gov For example, after docking novel quinoxaline-triazole compounds into the active site of the 14-α-demethylase enzyme, MD simulations were performed to confirm that the compound remains stably bound within the active site, reinforcing its potential as an antifungal agent. nih.gov These simulations can track the root-mean-square deviation (RMSD) of the ligand and protein backbone to ensure the complex reaches equilibrium and remains stable throughout the simulation period. pensoft.net Such studies confirm that the key interactions observed in docking, like hydrogen bonds and hydrophobic contacts, are maintained over time, lending greater confidence to the in silico predictions. nih.gov

Theoretical Determination of Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are values calculated using methods like DFT that describe the electronic structure and reactivity of a molecule. These descriptors are crucial for understanding a molecule's stability, reactivity, and potential interaction mechanisms.

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -E(HOMO). A lower ionization potential indicates a better electron donor.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -E(LUMO). A higher electron affinity suggests a better electron acceptor.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to changes in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap corresponds to greater hardness and higher stability. mdpi.com

Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Theoretical studies on a Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, a closely related structure, have calculated these parameters using DFT at the B3LYP/6-31+G(d,p) level of theory to understand its reactivity. mwjscience.com

Table 2: Calculated Quantum Chemical Descriptors for a Schiff Base of 3-amino-1,2,4-triazole-5-thiol

| Parameter | Symbol | Formula | Calculated Value (eV) | Reference |

|---|---|---|---|---|

| HOMO Energy | E(HOMO) | - | -6.17 | mwjscience.com |

| LUMO Energy | E(LUMO) | - | -1.74 | |

| Ionization Potential | I | -E(HOMO) | 6.17 | |

| Electron Affinity | A | -E(LUMO) | 1.74 | |

| Electronegativity | χ | (I + A) / 2 | 3.95 | |

| Chemical Hardness | η | (I - A) / 2 | 2.21 | |

| Softness | S | 1 / η | 0.45 |

Further refining the understanding of reactivity, electrophilic and nucleophilic indices predict how a molecule will behave in polar reactions.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). A higher electrophilicity index indicates a stronger electrophile. mwjscience.com For the Schiff base derived from 3-amino-1,2,4-triazole-5-thiol, the calculated electrophilicity index was 3.53 eV. mwjscience.com

Nucleophilicity: While a specific index is sometimes used, nucleophilicity is often assessed by considering the HOMO energy and the distribution of Fukui functions, which indicate the sites within a molecule most susceptible to electrophilic attack.

Theoretical Prediction of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser. These materials are vital for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry plays a key role in predicting the NLO properties of new molecules, guiding the synthesis of promising candidates.

The NLO response of a molecule is primarily determined by its polarizability (α) and hyperpolarizabilities (β, γ). DFT calculations are widely used to compute these properties. For 1,2,4-triazole derivatives, studies have shown that their NLO properties can be significant, particularly when the triazole ring is part of a donor-acceptor system.

For example, a study on derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide using the M06/6-311G(d,p) functional found that these compounds possess notable NLO characteristics. researchgate.net Another study investigated 4-amino-5-(4-nitrophenyl)-1,2,4-triazole-3-thione and determined its third-order nonlinear optical susceptibility. researchgate.net A low HOMO-LUMO energy gap is often correlated with enhanced NLO properties, as it facilitates intramolecular charge transfer. researchgate.net

Table 3: Theoretically Predicted NLO Properties of a 1,2,4-Triazole Derivative (Compound 7c)

| NLO Property | Symbol | Calculated Value | Reference |

|---|---|---|---|

| Linear Polarizability | α | 4.195 x 10-23 esu | researchgate.net |

| First Hyperpolarizability | β | 6.317 x 10-30 esu | |

| Second Hyperpolarizability | γ | 4.314 x 10-35 esu |

Compound 7c is a derivative of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide.

Chemical Reactivity and Environmental Degradation of 5 Amino 1,2 Dihydro 1,2,4 Triazol 3 One

Mechanisms of Environmental Degradation

The environmental degradation of ATO is influenced by several factors, including sunlight and the presence of reactive chemical species in water and soil.

Indirect photolysis, a process driven by sunlight-induced reactive species, is a key pathway for the degradation of ATO in aquatic environments. nih.govacs.org Computational studies using Density Functional Theory (DFT) have been employed to investigate the mechanisms of ATO decomposition in water. nih.gov These studies reveal that while direct hydrolysis has a high activation energy, making it an unlikely degradation route, reactions with photochemically generated reactive oxygen species (ROS) are significant. acs.org

The degradation of ATO initiated by certain ROS is a multistep process that can lead to mineralization. nih.gov For instance, the reaction with the hydroperoxyl radical can induce ATO decomposition, and singlet oxygen reacts even more readily, initiating a cascade of reactions including recyclization, ring opening, and the eventual elimination of simple inorganic molecules. nih.govacs.org

Sunlight irradiation of surface waters generates various reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), hydroperoxyl radical (HO₂•), and singlet oxygen (¹O₂), which can degrade environmental pollutants. nih.govacs.org The reactivity of these species with ATO varies significantly.

Superoxide (O₂⁻): The degradation of ATO induced by the superoxide radical is considered unlikely due to the high activation energy and endergonic nature of the process. nih.govacs.org

Hydroperoxyl Radical (HO₂•): The hydroperoxyl radical can participate in a rapid and reversible hydrogen transfer from the ATO molecule. nih.govacs.org More importantly, the attachment of the hydroperoxyl radical to ATO can trigger its decomposition, contributing to its mineralization. nih.gov

Singlet Oxygen (¹O₂): Singlet oxygen exhibits a higher reactivity towards ATO compared to the hydroperoxyl radical. nih.govacs.org The degradation process is initiated by the attachment of singlet oxygen to the carbon atom of the C=N double bond in the triazole ring. nih.gov This initial step leads to an intermediate that subsequently undergoes a series of reactions, including recyclization, ring opening, and the sequential elimination of nitrogen gas, ammonia (B1221849), and carbon dioxide. nih.govacs.org An intermediate product, isocyanic acid, hydrolyzes to form ammonia and carbon dioxide. nih.gov The calculated activation energies for these steps are low, and the processes are highly exergonic, supporting the significant role of singlet oxygen in the environmental degradation of ATO into simple inorganic compounds. nih.govacs.org

| Reactive Species | Relative Reactivity with ATO | Degradation Pathway Summary |

|---|---|---|

| Superoxide (O₂⁻) | Low / Unlikely | Degradation is kinetically and thermodynamically unfavorable. nih.govacs.org |

| Hydroperoxyl Radical (HO₂•) | Moderate | Induces decomposition leading to mineralization following attachment to the ATO molecule. nih.govacs.org |

| Singlet Oxygen (¹O₂) | High | Initiates a multi-step decomposition via attachment to the C=N bond, leading to complete mineralization. nih.govacs.org |

ATO is primarily formed in the environment through the biotic and abiotic reduction of its parent compound, NTO. nih.govacs.org This reduction can be catalyzed by soil bacteria, iron-containing minerals, zero-valent iron (ZVI), and wood-derived biochar. acs.orgresearchgate.netrsc.org For instance, NTO can be completely transformed to ATO within 20 minutes of reacting with certain naturally occurring minerals. acs.org Similarly, the hematite-Fe²⁺ redox couple quantitatively reduces NTO to ATO. nih.gov

Once formed, the subsequent degradation of ATO in environmental matrices appears to be predominantly an oxidative process. Studies show that ATO is highly susceptible to oxidation by manganese oxides like birnessite, leading to nearly complete transformation into urea, CO₂, and N₂ gas within minutes under specific laboratory conditions. nih.gov In contrast, it is resistant to oxidation by ferrihydrite. nih.gov Biologically, ATO can undergo aerobic biodegradation. nih.gov Microbial cultures capable of mineralizing ATO have been identified, and in column studies, the complete removal of ATO with the production of inorganic nitrogen has been observed, indicating mineralization. nih.gov

Intrinsic Reactivity of the 5-amino-1,2-dihydro-1,2,4-triazol-3-one Moiety

The inherent chemical properties of the aminotriazole structure dictate its reactivity towards other chemical species, particularly electrophiles.

Combined computational and experimental studies have explored the structure-reactivity relationships in C-amino-1H-1,2,4-triazoles. acs.orgnih.gov These investigations indicate that the global nucleophilicity of 5-amino-1H-1,2,4-triazoles is predicted to be lower than that of their 3-amino and 3,5-diamino counterparts. acs.orgnih.govresearchgate.net

The reactivity of the amino group is also influenced by its position on the triazole ring. acs.orgnih.gov Analyses using Fukui functions and molecular electrostatic potential suggest that reactions involving the amino group occur more readily for 3-amino-1H-1,2,4-triazoles than for the 5-amino isomers. acs.orgnih.gov The triazole ring itself contains multiple nitrogen atoms that can act as nucleophilic centers.

The reaction of C-amino-1,2,4-triazoles with electrophiles can occur at several sites, including the nitrogen atoms of the triazole ring (N-2 and N-4) and the exocyclic amino group. acs.orgnih.gov The preferred site of attack is governed by the properties of the electrophile, specifically its hardness or softness, in accordance with Hard and Soft Acids and Bases (HSAB) theory. acs.orgresearchgate.net

Hard Electrophiles: An increase in the hardness of an electrophile enhances the probability of attack at the N-4 atom of the triazole ring. acs.orgnih.gov

Soft Electrophiles: An increase in the softness of an electrophile favors attack at the N-2 atom and the amino group. acs.orgnih.gov

Experimental studies on the alkylation of substituted 3-amino- and 3,5-diamino-1H-1,2,4-triazoles by various alkyl halides have shown that these reactions can proceed with low selectivity, involving the N-2 and N-4 atoms, as well as the 3-NH₂ group, as competing reaction centers. acs.orgnih.gov

| Electrophile Type | Preferential Reaction Site(s) | Governing Principle |

|---|---|---|

| Hard | N-4 atom of the triazole ring. acs.orgnih.gov | Hard-Hard interaction (HSAB). researchgate.net |

| Soft | N-2 atom and exocyclic amino group. acs.orgnih.gov | Soft-Soft interaction (HSAB). researchgate.net |

Alkylation, Arylation, and Diazotization Reactions of the Triazole Nucleus

Detailed experimental studies specifically documenting the alkylation, arylation, and diazotization reactions directly on the this compound (ATO) nucleus are not extensively covered in the available literature. However, the reactivity of related aminotriazole structures provides insight into potential reaction pathways.

For instance, the arylation of other amino-azole systems, such as 5-amino-1,2,3-triazoles, has been successfully achieved via methods like the Buchwald-Hartwig cross-coupling reaction, which pairs the amino-triazole with (het)aryl halides using a palladium catalyst. nih.gov This suggests that similar transition-metal-catalyzed C-N bond-forming reactions could potentially be applied to the arylation of ATO, likely targeting the exocyclic amino group or one of the ring nitrogen atoms, depending on the reaction conditions and the tautomeric form present.

Regarding diazotization, which typically involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, its application to heteroaromatic amines like ATO can be complex. While deamination reactions using nitric oxide in the presence of oxygen have been reported for other heterocycles like 2-aminothiazoles and 3-amino-1,2,4-triazines, specific protocols for the diazotization of ATO are not detailed. elsevierpure.com Such reactions, if successful, could convert the 5-amino group into a diazonium group, a versatile intermediate for introducing other functional groups. The synthesis of various 1,2,4-triazoles can also be achieved through reactions involving diazonium salt intermediates, highlighting the importance of this functionality in triazole chemistry. nih.govacs.org

Influence of Electrophile Characteristics on Site Selectivity

The this compound molecule possesses multiple nucleophilic centers, leading to potential challenges in achieving site selectivity during reactions with electrophiles. These centers include the exocyclic amino group and the nitrogen atoms within the triazole ring (N1, N2, and N4), as well as the oxygen of the carbonyl group. The reactivity of these sites is heavily influenced by the predominant tautomeric form of the molecule in the reaction medium. rsc.org